1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile
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Overview
Description
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of pyrrole derivatives, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of N-substituted pyrrole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, pyrrole derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Medicine: The compound’s potential biological activities make it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
1,5-Dimethyl-2-pyrrolecarbonitrile: This compound shares a similar pyrrole core structure but differs in the substitution pattern on the phenyl ring.
1-Methyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile: This compound has additional phenyl groups attached to the pyrrole ring, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrrole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-11-5-6-12(2)13(8-11)10-16-7-3-4-14(16)9-15/h3-8H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHHYHMCTOBOSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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